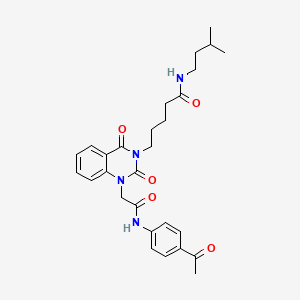
N-(2-methoxybenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide: is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzazepine core, a methoxybenzyl group, and a sulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide typically involves multiple steps, including the formation of the benzazepine core, the introduction of the methoxybenzyl group, and the addition of the sulfonamide group. One common synthetic route involves the following steps:
Formation of the Benzazepine Core: This step often involves the cyclization of a suitable precursor, such as a substituted phenethylamine, under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: This step can be achieved through a nucleophilic substitution reaction, where the benzazepine core is reacted with a methoxybenzyl halide in the presence of a base.
Addition of the Sulfonamide Group: This step typically involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, sulfonyl chlorides, and bases such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-methoxybenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
N-(2-methoxybenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide can be compared with other similar compounds, such as:
N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): This compound is a potent serotonin receptor agonist with hallucinogenic properties.
N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe): Known for its psychoactive effects and high affinity for serotonin receptors.
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe): Exhibits similar hallucinogenic effects and receptor binding properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H20N2O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-7-3-2-5-14(17)12-19-25(22,23)15-9-10-16-13(11-15)6-4-8-18(21)20-16/h2-3,5,7,9-11,19H,4,6,8,12H2,1H3,(H,20,21) |
InChI Key |
HFLIZDIVFNPSPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11276591.png)
![N-(2-methoxyphenyl)-5-methyl-7-{4-[(2-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11276599.png)
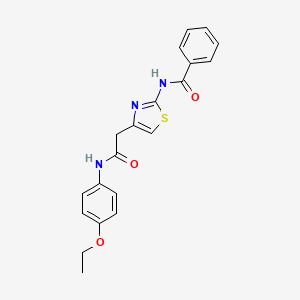
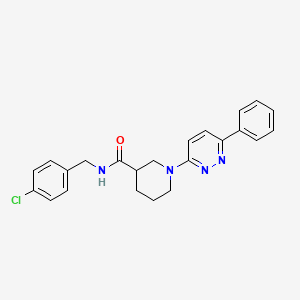
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B11276612.png)
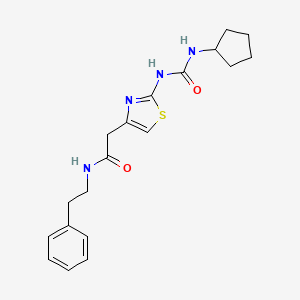
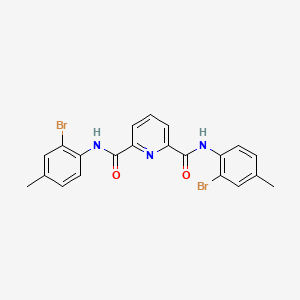
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11276637.png)
![N-(4-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11276654.png)
![8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one](/img/structure/B11276657.png)
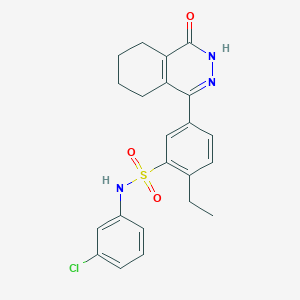
![N-Benzhydryl-2-(3,8,8-trimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetamide](/img/structure/B11276669.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11276676.png)
